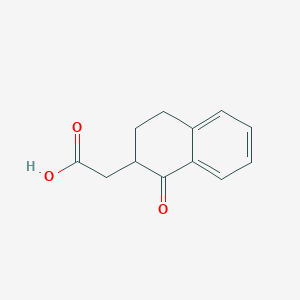

1-Oxotetralin-2-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetic acid is a simple carboxylic acid with the chemical formula CH3COOH . It’s a colorless liquid that when undiluted is also called glacial acetic acid . Acetic acid is the main component of vinegar apart from water .

Synthesis Analysis

The synthesis of acetic acid involves the oxidation of ethanol or the destructive distillation of wood . In the laboratory, acetic acid can be prepared by the oxidation of ethanol in a two-step process .

Molecular Structure Analysis

Acetic acid has the molecular formula CH3COOH and a molar mass of 60.052 g/mol . It consists of a methyl group (CH3) and a carboxyl group (COOH) .

Chemical Reactions Analysis

Acetic acid can undergo a variety of reactions, including esterification and oxidation . For example, it can react with alcohols in the presence of an acid catalyst to form esters .

Physical And Chemical Properties Analysis

Acetic acid is a colorless liquid with a strong, pungent smell . It has a melting point of 16 to 17 °C and a boiling point of 118 to 119 °C . It’s miscible with water and has a density of 1.049 g/cm³ .

Scientific Research Applications

Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines

This compound is used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . The synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . The appealing characteristics of the proposed protocol include environmentally benign mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product with high yield value even without the use of chromatographic separation technique .

Biological and Pharmacological Activities

2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action . They also include the adrenergic receptor antagonists for prostatic hyperplasia treatment . Oxo-Monastrol as the anti-proliferative agent and its substituted compounds such as Fluorastrol, Nitractin for multiple biological activities and ®-SQ32926 as the antihypertensive agent .

Use in HIV Medication

Many synthetic chemicals like veranal which is used as a sedative and zidovudine , an HIV medication, contain tetrahydropyrimidines moiety in their chemical structure .

Oxidative Fermentation of Acetic Acid Bacteria

Acetic acid bacteria (AAB) are a group of Gram-negative, strictly aerobic bacteria, which can incompletely oxidize various carbohydrates, alcohols and related compounds to yield the corresponding industrial products such as acetic acid, gluconic acid (GA), galactonic acid, 2-keto- L -gulonic acid (2-KGA), dihydroxyacetone (DHA), miglitol and so on . These products have been successfully used in foods, cosmetics, medicines and other fields .

Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei

Chiral chromanes are a class of privileged structural motif present in a plethora of natural products and synthetic analogs, displaying a wide range of biological activities and used as drugs . The asymmetric synthesis of these compounds has been extensively studied over the years and a plethora of methodologies are now available .

Production Pathways of Acetic Acid

Acetic acid is a key industrial chemical with a wide range of applications. The production of acetic acid involves various pathways, including the carbonylation of methanol, the oxidation of acetaldehyde, and the fermentation of sugars .

Mechanism of Action

Safety and Hazards

Future Directions

The use of acetic acid and similar compounds in various industries, including food, chemical, medical, pharmaceutical, and engineering, is expected to continue . There’s also interest in using sunlight to power CO2 conversion into value-added chemicals and fuels, a process in which acetic acid could play a role .

properties

IUPAC Name |

2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12(9)15/h1-4,9H,5-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYXTNBSASTONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(4-fluorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2835732.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2835736.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide](/img/structure/B2835737.png)

![3-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2835740.png)

![N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2835742.png)

![N-(1-cyanocyclopentyl)-6-cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2835747.png)

![6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2835754.png)